molecular formula C9H11ClN2O B3047828 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 145475-35-0

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B3047828
CAS No.: 145475-35-0
M. Wt: 198.65
InChI Key: YOEVSDYLLYABRV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a partially hydrogenated quinazolinone derivative with a chloromethyl group at the 2-position. Its molecular formula is C₉H₁₁ClN₂O, with a molecular weight of 198.65 (CAS: 145475-35-0) . The compound features a bicyclic structure where the quinazolinone core (a fused benzene and pyrimidine ring) is partially saturated, conferring unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEVSDYLLYABRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438539
Record name 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145475-35-0
Record name 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the chloromethylation of a tetrahydroquinazolinone precursor. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are generally acidic, and the process involves the formation of a chloromethyl intermediate that subsequently reacts with the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation techniques, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to modifications that affect biological functions. The quinazolinone core can interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and related quinazolinone derivatives.

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name (CAS/Reference) Core Structure Substituents Molecular Weight Melting Point (°C) Key Biological Activity Synthesis Method
This compound (145475-35-0) Tetrahydroquinazolinone Chloromethyl (C2) 198.65 Not reported Antihyperlipidemic Likely catalytic hydrogenation/Pd-mediated coupling
2-(Chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (A6) Benzo-thienopyrimidinone Chloromethyl (C2), fused thiophene Higher* 234–236 Not specified Multi-step cyclization
2-(o-Fluorophenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (39d) Tetrahydroquinazolinone o-Fluorophenyl (C2) 305.2 170 Antihyperlipidemic Pd/C-catalyzed hydrogenation
2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (46a) Tetrahydroquinazolinone Morpholinyl (C2) 248.3 204–205 Not reported Pd/C-mediated amination
2-(tert-Butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one (Leo144a) Hexahydroquinazolinone tert-Butyl (C2), methyl (C3) 238.3 Not reported Photooxidation studies Hydroperoxide formation

Key Comparisons

For example, its thienopyrimidinone analog (A6) showed superior antihyperlipidemic activity compared to other derivatives, likely due to increased lipophilicity from the fused thiophene ring . Substitution with aryl groups (e.g., o-fluorophenyl in 39d) improves metabolic stability but may reduce solubility, as seen in its higher melting point (170°C vs. 234–236°C for A6) .

Synthetic Pathways :

  • The target compound is likely synthesized via Pd/C-catalyzed hydrogenation or cyclization, similar to derivatives like 39d and 46a . In contrast, A6 requires multi-step cyclization involving thiophene ring formation .

Biological Activity: Antioxidant activity is common in quinazolinones with electron-donating substituents (e.g., hydroxyl or thiol groups) . The chloromethyl derivative’s activity remains underexplored but may parallel its antihyperlipidemic effects via lipid peroxidation inhibition .

Physical Properties: Melting points correlate with molecular rigidity. A6’s high melting point (234–236°C) reflects its planar benzo-thieno core, whereas the target compound’s tetrahydroquinazolinone structure likely reduces symmetry and melting point .

Contradictions and Limitations

  • references a thienopyrimidinone analog (CAS 89587-03-3) as the most active antihyperlipidemic agent, but this differs from the target compound’s core structure, complicating direct comparisons .
  • Biological data for the target compound itself is sparse, with most evidence focusing on analogs. Further studies are needed to confirm its mechanisms and applications.

Biological Activity

2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS No. 145475-35-0) is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through a review of relevant studies and data.

  • Molecular Formula : C9H11ClN2O
  • Molecular Weight : 198.65 g/mol
  • CAS Number : 145475-35-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also shown promise in cancer research. A study published in the Journal of Medicinal Chemistry found that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the activation of caspase pathways.

Case Study: Apoptosis Induction

In vitro experiments revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic cells:

  • MCF-7 Cells :
    • Control: 5% apoptosis
    • Treated (50 µM): 30% apoptosis
    • Treated (100 µM): 60% apoptosis

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been studied for its anti-inflammatory effects. In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

Table 2: Anti-inflammatory Effects

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)50

The biological activities of this compound are thought to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial growth and tumor progression.
  • Induction of Apoptosis : Activation of caspase cascades leads to programmed cell death in cancer cells.
  • Modulation of Inflammatory Mediators : The compound may downregulate pro-inflammatory cytokines and chemokines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and related derivatives?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using substituted precursors. For example, Pd/C-catalyzed hydrogenation in methanol or ethyl acetate (GP6 conditions) has been effective for similar tetrahydroquinazolinones, yielding products in 92–93% purity. Nucleophilic substitution reactions (e.g., replacing SMe groups with amines) under high-temperature (180°C) and sealed conditions are also viable, as demonstrated for morpholine derivatives .
  • Optimization : Microwave-assisted synthesis can reduce reaction times but may lower yields (e.g., 57% in one case), requiring careful solvent selection (e.g., n-hexane/CH₂Cl₂ mixtures) and catalyst loading .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~2900 cm⁻¹) .
  • NMR : ¹H-NMR identifies proton environments (e.g., aryl-H at δ 7.2–7.7 ppm, CH₂ groups at δ 1.6–2.8 ppm), while ¹³C-NMR verifies carbon frameworks .
  • Mass Spectrometry : Provides molecular ion peaks (e.g., m/z 464 [M⁺] for benzenesulfonyl derivatives) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric accuracy (e.g., C 64.48% vs. calcd. 64.63%) .

Q. What biological activities are associated with tetrahydroquinazolinone derivatives?

  • Antimicrobial/Antitumor Activity : Derivatives with halogenated aryl groups (e.g., o-bromophenyl) exhibit significant activity against Gram-positive bacteria and cancer cell lines. The chloromethyl substituent may enhance electrophilicity, facilitating interactions with biological targets .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in nucleophilic substitutions?

  • Case Study : Substituting the SMe group in 6-benzenesulfonyl derivatives with morpholine requires 15 hours at 180°C to achieve 93% yield. Lower temperatures or shorter durations result in incomplete substitution, while polar solvents (e.g., DCM/MeOH) improve chromatographic purification .
  • Contradictions : Yields vary significantly (56–96%) depending on substituent steric effects. For example, morpholine derivatives show higher yields than bulkier piperazine analogs due to reduced steric hindrance .

Q. What challenges arise in characterizing complex derivatives, and how are they addressed?

  • Isomerization/Aromatization : Under acidic or oxidative conditions, tetrahydroquinazolinones can undergo aromatization or isomerization, altering biological activity. HPLC-MS and variable-temperature NMR are critical for tracking these changes .
  • Crystallography : X-ray diffraction of benzenesulfonyl derivatives confirms chair conformations in the tetrahydroquinazoline ring, which influence binding affinity .

Q. How can computational methods enhance the design of bioactive derivatives?

  • In Silico Modeling :

  • Docking Studies : Predict interactions with enzymes like dihydrofolate reductase (DHFR), a target for antitumor agents .
  • QSAR : Correlate substituent electronic properties (e.g., Hammett σ values of chloro/methoxy groups) with antimicrobial IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

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